Cas no 2247107-09-9 (Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
- AT12870
- 3,3-DIFLUORO-1-(METHOXYMETHYL)CYCLOBUTAN-1-AMINE HCL
- 2247107-09-9
- Z3333528633
- 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
- SCHEMBL22633584
- EN300-6482961
- Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1)
-
- インチ: 1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
- InChIKey: XZGNOKUXMQAEOR-UHFFFAOYSA-N
- ほほえんだ: C1(COC)(N)CC(F)(F)C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 187.0575480g/mol
- どういたいしつりょう: 187.0575480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482961-0.1g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride |
2247107-09-9 | 95.0% | 0.1g |
$466.0 | 2025-03-15 | |
Enamine | EN300-6482961-10.0g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride |
2247107-09-9 | 95.0% | 10.0g |
$5774.0 | 2025-03-15 | |
Aaron | AR028QM5-2.5g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride |
2247107-09-9 | 95% | 2.5g |
$3643.00 | 2025-02-16 | |
Aaron | AR028QM5-250mg |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride |
2247107-09-9 | 95% | 250mg |
$941.00 | 2025-02-16 | |
1PlusChem | 1P028QDT-100mg |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride |
2247107-09-9 | 95% | 100mg |
$638.00 | 2024-05-25 | |
1PlusChem | 1P028QDT-50mg |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride |
2247107-09-9 | 95% | 50mg |
$448.00 | 2024-05-25 | |
Aaron | AR028QM5-500mg |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride |
2247107-09-9 | 95% | 500mg |
$1464.00 | 2025-02-16 | |
Enamine | EN300-6482961-0.25g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride |
2247107-09-9 | 95.0% | 0.25g |
$666.0 | 2025-03-15 | |
Enamine | EN300-6482961-1.0g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride |
2247107-09-9 | 95.0% | 1.0g |
$1343.0 | 2025-03-15 | |
Enamine | EN300-6482961-0.5g |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride |
2247107-09-9 | 95.0% | 0.5g |
$1046.0 | 2025-03-15 |
Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1)に関する追加情報
Introduction to Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology
The compound with the CAS number 2247107-09-9, specifically Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1), represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both fluorine and methoxymethyl substituents in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
Fluorinated compounds are widely recognized for their enhanced metabolic stability and binding affinity to biological targets. In particular, the incorporation of fluorine atoms into pharmaceutical molecules can significantly modulate their pharmacokinetic profiles. The 3,3-difluoro substitution in Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) is believed to contribute to its stability and reactivity, making it a promising scaffold for designing novel bioactive agents.
The hydrochloride (1:1) form of this compound indicates that it is salted with hydrochloric acid, which can influence its solubility and bioavailability. This salt form is often preferred in pharmaceutical formulations due to improved handling properties and stability. The combination of these structural elements suggests that this compound may exhibit interesting interactions with biological systems, particularly in the context of enzyme inhibition or receptor binding.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies have shown that fluorinated amines can serve as effective ligands for various biological targets. The Cyclobutanamine core of this compound provides a rigid framework that can be optimized for specific binding preferences. This structural rigidity is particularly advantageous in drug design, as it can enhance the specificity of interactions with target proteins or enzymes.
In the context of drug discovery, the methoxymethyl group introduces an additional layer of functional diversity. This moiety can participate in hydrogen bonding or hydrophobic interactions, depending on the surrounding environment. Such versatility makes this compound a versatile building block for medicinal chemists aiming to develop molecules with tailored properties.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) make it an attractive candidate for such applications.
Moreover, the fluorine atoms present in this compound can be exploited for positron emission tomography (PET) imaging applications. PET scans are a powerful diagnostic tool used to visualize metabolic processes in vivo. Fluorinated compounds are frequently used as PET tracers due to their favorable properties such as high affinity for biological targets and good imaging characteristics. The development of novel PET tracers is essential for early detection and monitoring of diseases like cancer and neurodegenerative disorders.
The synthesis of Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the desired framework efficiently. These advancements not only facilitate access to this compound but also open up possibilities for generating derivatives with enhanced properties.
In conclusion,Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) represents a promising molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. As our understanding of molecular interactions continues to evolve,CAS no 2247107-09-9 will likely play an increasingly important role in addressing some of the most pressing challenges in medicine and biology.
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